Cas no 1291271-55-0 (4-chloro-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid)

4-Chloro-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with chloro, isopropyl, and carboxylic acid functional groups. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceuticals and agrochemicals. The presence of reactive sites enables further derivatization, facilitating the development of biologically active molecules. Its stability under standard conditions and well-defined purity make it suitable for precise chemical synthesis. The compound’s balanced lipophilicity, influenced by the isopropyl group, enhances its utility in drug design. Researchers value it for its consistent performance in coupling reactions and as a scaffold for constructing more complex heterocyclic systems.
4-chloro-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid structure
1291271-55-0 structure
Product Name:4-chloro-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
CAS No:1291271-55-0
MF:C7H9ClN2O2
MW:188.611560583115
CID:5099107
Update Time:2026-03-03

4-chloro-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-3-isopropyl-1H-pyrazole-5-carboxylic acid
    • 4-Chloro-5-isopropyl-2H-pyrazole-3-carboxylic acid
    • 4-chloro-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
    • Inchi: 1S/C7H9ClN2O2/c1-3(2)5-4(8)6(7(11)12)10-9-5/h3H,1-2H3,(H,9,10)(H,11,12)
    • InChI Key: MPICYQHUUSSUID-UHFFFAOYSA-N
    • SMILES: N1C(C(C)C)=C(Cl)C(C(O)=O)=N1

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4-chloro-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1291271-55-0)4-chloro-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
Order Number:A1049224
Stock Status:in Stock
Quantity:500.0mg/1.0g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:28
Price ($):171.0/256.0
Email:sales@amadischem.com

4-chloro-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid Related Literature

Additional information on 4-chloro-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

Introduction to 4-chloro-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 1291271-55-0)

4-chloro-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid, identified by its CAS number 1291271-55-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic compound belongs to the pyrazole family, which has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a chloro substituent at the 4-position and an isopropyl group at the 5-position, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.

The pyrazole core is a six-membered aromatic ring containing two nitrogen atoms at the 1 and 5 positions. This nitrogen-rich structure imparts a range of electronic and steric properties that can be exploited in medicinal chemistry. The chloro group at the 4-position enhances the electrophilicity of the ring, facilitating nucleophilic substitution reactions that are crucial for further derivatization. Additionally, the isopropyl side chain at the 5-position introduces steric bulk and potential hydrogen bonding capabilities, influencing both the compound's solubility and its interactions with biological targets.

In recent years, 4-chloro-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid has been explored in various research studies for its potential pharmacological effects. One of the most promising areas of investigation has been its role as a precursor in the synthesis of bioactive molecules. The pyrazole scaffold is known to exhibit anti-inflammatory, antimicrobial, and anticancer properties, and modifications to this core structure can significantly alter its biological profile. The chloro and isopropyl substituents in this compound may play a critical role in modulating these effects by influencing binding affinity and metabolic stability.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 4-chloro-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid with various biological targets. Molecular docking studies have suggested that this compound may interact with enzymes and receptors involved in signal transduction pathways relevant to diseases such as cancer and neurodegeneration. For instance, preliminary simulations indicate that the chloro group could form hydrogen bonds with polar residues in protein active sites, while the isopropyl group might engage in hydrophobic interactions.

The carboxylic acid moiety at the 3-position of the pyrazole ring provides an additional site for functionalization, allowing for further derivatization into esters or amides that could enhance drug-like properties such as solubility and bioavailability. This versatility makes 4-chloro-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid a valuable building block for medicinal chemists seeking to develop novel therapeutics.

One notable application of this compound has been in the synthesis of kinase inhibitors. Kinases are enzymes that play a central role in many cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer. Researchers have utilized 4-chloro-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid as a starting material to develop inhibitors targeting specific kinases. By modifying the pyrazole core or appending additional functional groups, scientists have been able to fine-tune the selectivity and potency of these inhibitors.

Another area where this compound has shown promise is in the development of antimicrobial agents. Antibiotic resistance poses a significant global health challenge, necessitating the discovery of novel antimicrobial compounds. The structural features of 4-chloro-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid make it a suitable candidate for designing molecules that can disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Early studies have demonstrated activity against certain resistant bacterial strains, highlighting its potential as an antimicrobial agent.

The synthesis of 4-chloro-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include nucleophilic substitution reactions on halogenated pyrazoles followed by alkylation and carboxylation steps. Advances in synthetic methodologies have improved both yield and purity, making it more feasible for large-scale production required for industrial applications.

In conclusion, 4-chloro-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 1291271-55-0) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features enable diverse modifications, making it a valuable scaffold for developing bioactive molecules targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development efforts worldwide.

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Amadis Chemical Company Limited
(CAS:1291271-55-0)4-chloro-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
A1049224
Purity:99%/99%
Quantity:500.0mg/1.0g
Price ($):171.0/256.0
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